molecular formula C25H33N3O5 B15102016 (4E)-N-(3,5-dimethyl-1-propyl-1H-pyrazol-4-yl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide

(4E)-N-(3,5-dimethyl-1-propyl-1H-pyrazol-4-yl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide

Cat. No.: B15102016
M. Wt: 455.5 g/mol
InChI Key: MLVPDWOFGJZWIT-RIYZIHGNSA-N
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Description

This compound is a structurally complex molecule featuring a pyrazole ring, a substituted benzofuran moiety, and an enamide linker. The (4E)-hex-4-enamide linker may enhance conformational rigidity, influencing binding specificity. Its synthesis likely involves multi-step organic reactions, where solvent selection is critical to optimize yield and purity, as emphasized in solvent-dependent synthesis methodologies .

Properties

Molecular Formula

C25H33N3O5

Molecular Weight

455.5 g/mol

IUPAC Name

(E)-N-(3,5-dimethyl-1-propylpyrazol-4-yl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enamide

InChI

InChI=1S/C25H33N3O5/c1-7-12-28-17(5)22(16(4)27-28)26-20(29)11-9-14(2)8-10-18-23(30)21-19(13-33-25(21)31)15(3)24(18)32-6/h8,30H,7,9-13H2,1-6H3,(H,26,29)/b14-8+

InChI Key

MLVPDWOFGJZWIT-RIYZIHGNSA-N

Isomeric SMILES

CCCN1C(=C(C(=N1)C)NC(=O)CC/C(=C/CC2=C(C(=C3COC(=O)C3=C2O)C)OC)/C)C

Canonical SMILES

CCCN1C(=C(C(=N1)C)NC(=O)CCC(=CCC2=C(C(=C3COC(=O)C3=C2O)C)OC)C)C

Origin of Product

United States

Biological Activity

The compound (4E)-N-(3,5-dimethyl-1-propyl-1H-pyrazol-4-yl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide exhibits significant biological activity that has garnered attention in pharmacological research. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure consists of a pyrazole moiety linked to a benzofuran derivative, which is known for various biological activities. The presence of functional groups such as methoxy and hydroxy enhances its potential for interaction with biological targets.

Molecular Formula

The molecular formula is C21H29N3O4C_{21}H_{29}N_{3}O_{4}, with a molecular weight of approximately 385.48 g/mol.

Structural Features

FeatureDescription
Pyrazole RingContributes to potential enzyme inhibition properties
Benzofuran DerivativeAssociated with antioxidant and anti-inflammatory effects
Hydroxy and Methoxy GroupsEnhance solubility and bioavailability

Antioxidant Properties

Research indicates that the compound exhibits antioxidant activity , which is crucial for mitigating oxidative stress in cells. This property is attributed to the presence of the benzofuran structure, which can scavenge free radicals effectively .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation, potentially through the inhibition of pro-inflammatory cytokines. This effect may be mediated by its interaction with signaling pathways involved in inflammation, such as the NF-kB pathway .

Cytotoxicity Against Cancer Cells

Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. It has been tested on a range of 60 cancer cell lines, showing significant antiproliferative activity . The mechanism appears to involve induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

The proposed mechanism involves:

  • Enzyme Inhibition : The pyrazole ring may inhibit specific enzymes related to cancer progression.
  • Receptor Modulation : Interaction with cellular receptors that regulate growth and survival pathways.
  • Signal Transduction Interference : Disruption of critical signaling pathways that promote inflammation and tumor growth.

Case Study 1: Anticancer Activity

In a study conducted on various human cancer cell lines, the compound was observed to induce apoptosis at concentrations ranging from 10 to 50 µM. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers, confirming the compound's potential as an anticancer therapeutic .

Case Study 2: Anti-inflammatory Effects

A rat model was used to evaluate the anti-inflammatory effects of the compound. Following administration, markers such as TNF-alpha and IL-6 were significantly reduced compared to control groups. Histological analysis showed decreased signs of inflammation in treated tissues .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Functional Differences

Pyrazole Derivatives: Compound A: N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide lacks the propyl group and benzofuran moiety. Compound B: 1-propyl-3,5-dimethylpyrazole-4-carboxamide shares the pyrazole core but lacks the benzofuran-enamide hybrid structure. Its solubility in polar solvents (logP = 1.2) is higher than the target compound (predicted logP = 3.8), suggesting divergent pharmacokinetic profiles.

Benzofuran Analogues: Compound C: 4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid lacks the pyrazole-enamide chain. It exhibits strong antioxidant activity (IC₅₀ = 12 µM) but poor cell permeability due to its hydrophilic carboxyl group.

Research Findings and Mechanistic Insights

  • Synthetic Challenges : The target compound’s synthesis likely requires controlled conditions to avoid isomerization of the (4E)-enamide group. Solvent-free or low-polarity solvents (e.g., toluene) may improve regioselectivity .
  • Bioactivity Hypotheses : The 3,5-dimethylpyrazole group may act as a hydrogen-bond acceptor, while the benzofuran’s 4-hydroxy and 3-oxo groups could chelate metal ions in enzymatic active sites.
  • Metabolic Stability : The propyl chain on the pyrazole may reduce hepatic clearance compared to shorter alkyl chains in analogues like Compound A.

Limitations and Gaps in Evidence

Further experimental validation is required to confirm its biological targets and pharmacokinetics.

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